

# In-Depth Technical Guide: The Elusive Case of 4,8-Dinitroquinoline

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## Compound of Interest

Compound Name: 4,8-Dinitroquinoline

Cat. No.: B15479523

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A comprehensive search of scientific literature and chemical databases reveals a notable absence of information regarding the discovery, synthesis, and characterization of **4,8-dinitroquinoline**. This suggests that this specific isomer is not a readily synthesized or commonly studied compound within the extensive family of quinoline derivatives. Therefore, this guide will instead focus on the well-documented synthesis and properties of a related compound, 5,7-dinitroquinoline, to provide researchers, scientists, and drug development professionals with a detailed technical overview of a representative dinitroquinoline.

While direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline, the synthesis of dinitroquinolines often requires more specific strategies and starting materials. The following sections will detail the established methodologies for the preparation of 5,7-dinitroquinoline, present its known quantitative data, and outline its reactivity, providing a valuable reference for researchers working with nitrated heterocyclic compounds.

## Synthesis of 5,7-Dinitroquinoline

The preparation of 5,7-dinitroquinoline is most commonly achieved through the nitration of quinoline or its derivatives under harsh acidic conditions.

## Experimental Protocol: Nitration of Quinoline

A common method for the synthesis of 5,7-dinitroquinoline involves the direct nitration of quinoline using a mixture of fuming nitric acid and concentrated sulfuric acid.

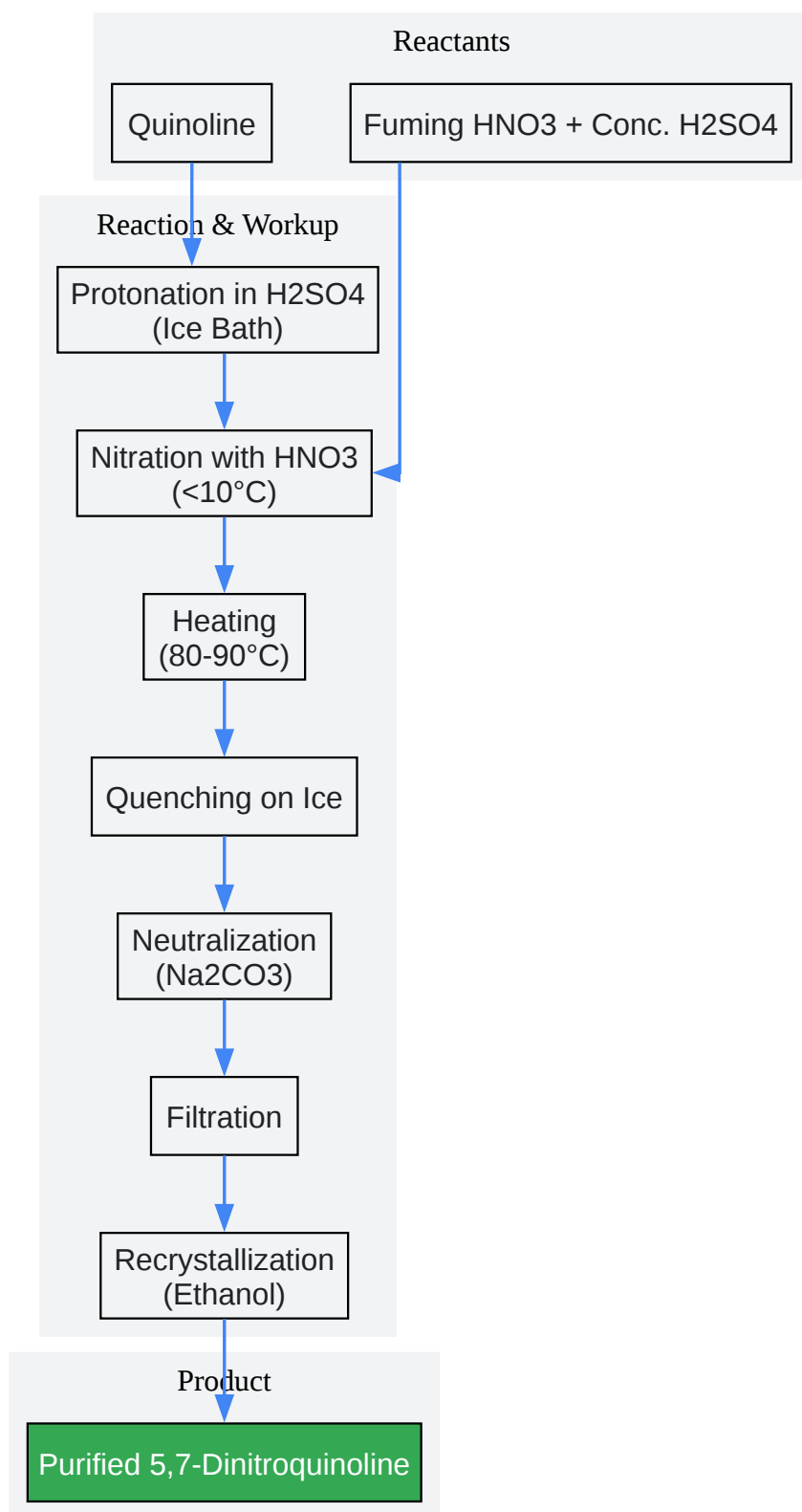
#### Materials:

- Quinoline
- Fuming nitric acid (90%)
- Concentrated sulfuric acid (98%)
- Ice
- Sodium carbonate solution (saturated)
- Ethanol

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to quinoline while cooling the flask in an ice bath.
- Once the quinoline is fully protonated, slowly add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature of the reaction mixture below 10°C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80-90°C for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture carefully onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7.
- The precipitated crude product is then collected by filtration and washed with cold water.
- Recrystallize the crude 5,7-dinitroquinoline from ethanol to obtain the purified product.

#### Logical Workflow for the Synthesis of 5,7-Dinitroquinoline:



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Synthesis and purification of 5,7-dinitroquinoline.

## Quantitative Data

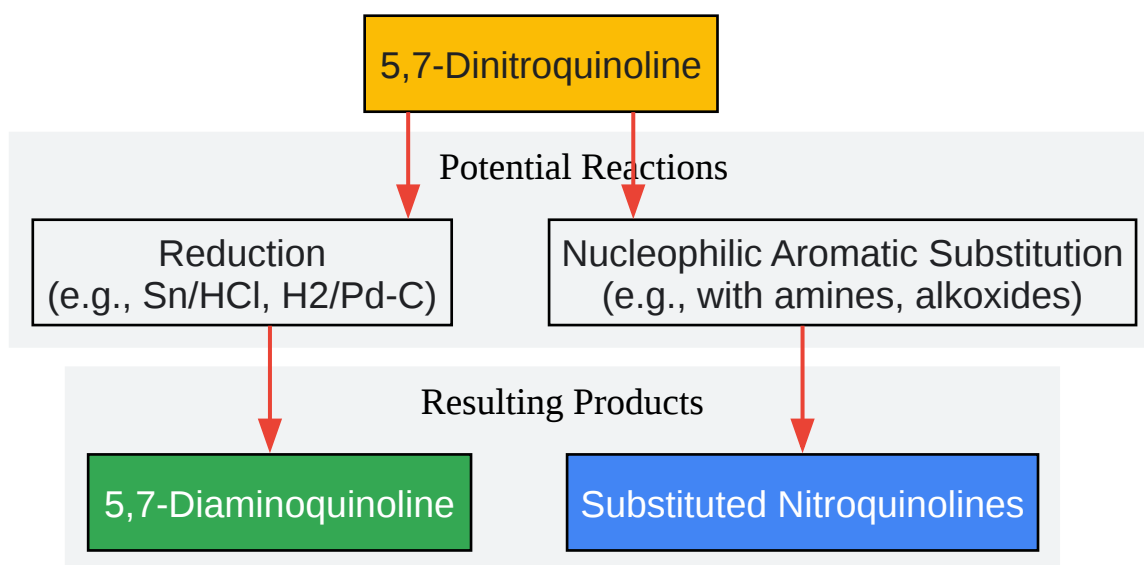
The following table summarizes the key physical and spectroscopic properties of 5,7-dinitroquinoline.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>5</sub> N <sub>3</sub> O <sub>4</sub>
Molecular Weight	219.16 g/mol
Appearance	Pale yellow crystalline solid
Melting Point	185-187 °C
Solubility	Soluble in hot ethanol, acetone, and DMF. Insoluble in water.
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	δ 9.15 (dd, 1H), 8.90 (dd, 1H), 8.60 (d, 1H), 8.45 (d, 1H), 7.80 (dd, 1H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	δ 151.2, 148.5, 145.3, 135.1, 131.8, 129.5, 128.2, 124.6, 122.9
IR (KBr, cm <sup>-1</sup> )	3100 (C-H), 1530 (NO <sub>2</sub> , asym), 1350 (NO <sub>2</sub> , sym), 1600, 1480 (C=C, C=N)
Mass Spectrum (m/z)	219 (M <sup>+</sup> )

## Reactivity and Potential Signaling Pathways

While specific signaling pathways involving 5,7-dinitroquinoline are not extensively detailed in the literature, its electrophilic nature, due to the two nitro groups, makes it a substrate for nucleophilic aromatic substitution reactions. The nitro groups can be reduced to amino groups, opening up a wide range of further chemical transformations.

Potential Reactivity of 5,7-Dinitroquinoline:



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Key reaction pathways for 5,7-dinitroquinoline.

The resulting diaminoquinolines are versatile building blocks for the synthesis of more complex heterocyclic systems, which may have applications in materials science and medicinal chemistry. The study of dinitroquinolines and their derivatives continues to be an active area of research, with potential for the discovery of novel compounds with interesting biological activities.

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